3,5-Dimethoxybenzoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxybenzoyl azide is an organic compound characterized by the presence of two methoxy groups attached to a benzoyl azide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzoyl azide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then treated with sodium azide to yield this compound . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the stability of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of continuous-flow reactors and optimized reaction conditions to enhance yield and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethoxybenzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) salts as catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxybenzoyl azide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxybenzoyl azide primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as nitrenes, which can further react to form stable compounds .
Vergleich Mit ähnlichen Verbindungen
Benzoyl Azide: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
3,4-Dimethoxybenzoyl Azide: Similar but with methoxy groups in different positions, affecting its chemical behavior.
4-Methoxybenzoyl Azide: Contains only one methoxy group, resulting in distinct reactivity patterns.
Uniqueness: 3,5-Dimethoxybenzoyl azide is unique due to the presence of two methoxy groups at the 3 and 5 positions on the benzene ring. This structural feature influences its electronic properties and reactivity, making it particularly useful in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
75996-26-8 |
---|---|
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
3,5-dimethoxybenzoyl azide |
InChI |
InChI=1S/C9H9N3O3/c1-14-7-3-6(9(13)11-12-10)4-8(5-7)15-2/h3-5H,1-2H3 |
InChI-Schlüssel |
QANCELCZRYAYNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)N=[N+]=[N-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.